![molecular formula C20H17N3O3 B5767124 N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)

N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

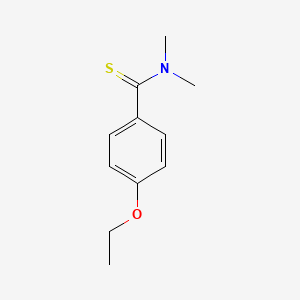

“N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” is a derivative of quinazolines . Quinazolines are a large group of chemicals with a wide range of biological properties . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods . For instance, Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as Niementowski reaction . 2-styryl-4 (3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is largely determined by the properties of the substituents and their presence and position on one of the cyclic compounds . For instance, a derivative with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Chemical Reactions Analysis

The chemical reactions of quinazoline derivatives are largely influenced by the properties of the substituents and their presence and position on one of the cyclic compounds . For instance, a derivative with a nitrophenyl substituent and a rigid cyclic system -OCH 2 CH 2 - on the quinazoline ring exhibited 100-fold higher cytotoxicity, in comparison with erlotinib .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are largely determined by the properties of the substituents and their presence and position on one of the cyclic compounds .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

Quinazoline derivatives have been designed, synthesized, and biologically evaluated for their antiproliferative activity against various human cancer cell lines . For instance, a series of novel 2,4,6-trisubstituted quinazoline derivatives showed considerable antiproliferative activity against four cancer cell lines: Eca-109, A549, PC-3, and MGC-803 . These compounds inhibited cell migration and colony formation, induced cellular apoptosis, and caused cell cycle arrest at the S phase .

Antiviral Agents

Quinazoline derivatives have also shown potential as antiviral agents . The specific antiviral properties depend on the substituents and their presence and position on the cyclic compounds .

Antibacterial Agents

Quinazoline derivatives have demonstrated antibacterial activities . The antibacterial properties of these compounds can be modulated by modifying the substituents on the quinazoline ring .

Anti-inflammatory Agents

Quinazoline derivatives have been studied for their anti-inflammatory effects . These compounds can potentially be used in the treatment of various inflammatory diseases .

Antimalarial Agents

Quinazoline derivatives have shown potential as antimalarial agents . These compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .

Treatment of Hypertension

Quinazoline-based drugs such as Doxazosin have been approved for the treatment of hypertension .

Treatment of Chronic Graft-Versus-Host Disease

Quinazoline-based drugs like Tucatinib have been used in the treatment of chronic graft-versus-host disease .

Treatment of Various Types of Cancer

Quinazoline-based drugs like Gefitinib, Erlotinib, Afatinib, and Idelalisib have been approved for the treatment of various types of cancer .

Wirkmechanismus

Target of Action

The primary target of N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is the translocator protein (TSPO) located at the outer mitochondrial membrane . TSPO plays a crucial role in the regulation of mitochondrial function and cell survival .

Mode of Action

N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide interacts with its target, TSPO, leading to a series of cellular changes . The compound induces reactive oxygen species and caspase-mediated apoptosis , which are processes involved in cell death .

Biochemical Pathways

The compound’s interaction with TSPO affects the mitochondrial function , leading to the production of reactive oxygen species . This triggers a cascade of events in the apoptosis pathway, resulting in cell death . Additionally, the compound inhibits thioredoxin reductase , an enzyme involved in maintaining the cellular redox balance .

Result of Action

The compound exerts cytotoxic effects on cancer cells, with IC50 values in the low micromolar range . It significantly inhibits cell migration and colony formation, indicating its potential as an anti-cancer agent . It also induces cellular apoptosis and cell cycle arrest at the S phase .

Safety and Hazards

As with any chemical compound, safety and hazards associated with “N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” would depend on factors such as dosage, route of administration, and individual patient characteristics. It’s important to note that while many quinazoline derivatives are approved for antitumor clinical use, they may have limitations due to multidrug resistance or severe side effects .

Zukünftige Richtungen

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that “N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide” and similar compounds could have promising future applications in the field of cancer therapy .

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-12(24)13-4-7-15(8-5-13)21-19(25)14-6-9-16-17(11-14)22-18-3-2-10-23(18)20(16)26/h4-9,11H,2-3,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIJYNNCPPLOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5767043.png)

![N'-[(3,5-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5767051.png)

![methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5767059.png)

![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)

![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)

![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)

![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)